N-(1,3-benzodioxol-5-ylmethyl)cyclopropanamine

CYP11B2 aldosterone synthase enzyme inhibition

N-(1,3-benzodioxol-5-ylmethyl)cyclopropanamine (CAS 643007-93-6) is a secondary amine featuring a 1,3-benzodioxole ring linked via a methylene bridge to a cyclopropanamine moiety. This compound belongs to the benzodioxole class, which is associated with diverse biological activities including enzyme inhibition.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 643007-93-6
Cat. No. B3055375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzodioxol-5-ylmethyl)cyclopropanamine
CAS643007-93-6
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1CC1NCC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C11H13NO2/c1-4-10-11(14-7-13-10)5-8(1)6-12-9-2-3-9/h1,4-5,9,12H,2-3,6-7H2
InChIKeyHROUFMHZMXWOHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,3-benzodioxol-5-ylmethyl)cyclopropanamine (CAS 643007-93-6): Procurement-Relevant Chemical and Pharmacological Profile


N-(1,3-benzodioxol-5-ylmethyl)cyclopropanamine (CAS 643007-93-6) is a secondary amine featuring a 1,3-benzodioxole ring linked via a methylene bridge to a cyclopropanamine moiety [1]. This compound belongs to the benzodioxole class, which is associated with diverse biological activities including enzyme inhibition [2]. It has been identified as an inhibitor of cytochrome P450 11B2 (aldosterone synthase) in a patent disclosure [3]. Key physicochemical properties include a molecular weight of 191.23 g/mol, calculated LogP of 2.06, polar surface area (PSA) of 30.49 Ų, and a boiling point of 302.2°C at 760 mmHg [4].

Why N-(1,3-benzodioxol-5-ylmethyl)cyclopropanamine Cannot Be Casually Substituted with Other CYP11B2 Inhibitors


CYP11B2 inhibitors exhibit widely varying potency and selectivity profiles, meaning that in-class compounds cannot be simply interchanged. For example, the clinically approved inhibitor osilodrostat (LCI699) achieves sub-nanomolar IC50 against CYP11B2 , while the experimental compound fadrozole displays ~30 nM potency [1]. The target compound, with an IC50 of 911 nM, occupies a distinct potency tier that may be advantageous for applications requiring moderate target engagement or reduced risk of complete enzyme blockade. Furthermore, subtle structural modifications—such as the presence of a cyclopropane versus a cyclopropylmethyl group—can significantly alter lipophilicity (LogP 2.06 vs. 3.57) and thereby influence membrane permeability and nonspecific binding .

Quantitative Differentiators of N-(1,3-benzodioxol-5-ylmethyl)cyclopropanamine Against Key Comparators


CYP11B2 Inhibitory Activity: 911 nM IC50 Demonstrates Moderate Potency Distinct from Nanomolar Inhibitors

N-(1,3-benzodioxol-5-ylmethyl)cyclopropanamine inhibits human CYP11B2 with an IC50 of 911 nM in V79MZ cells using [3H]11-deoxycorticosterone as substrate [1]. This potency is 1300-fold weaker than the approved drug osilodrostat (IC50 0.7 nM) and 28-fold weaker than the experimental inhibitor fadrozole (IC50 32.37 nM) [2].

CYP11B2 aldosterone synthase enzyme inhibition IC50

Lipophilicity (LogP) of 2.06 Balances Membrane Permeability While Minimizing Nonspecific Binding

The calculated LogP of N-(1,3-benzodioxol-5-ylmethyl)cyclopropanamine is 2.06 [1], which is lower than that of the closely related analog (1,3-benzodioxol-5-ylmethyl)(cyclopropylmethyl)propylamine (LogP 3.57) and osilodrostat (LogP ~2.5) [2], but higher than fadrozole (LogP ~1.8) [3].

LogP lipophilicity ADME physicochemical property

Benzodioxole-Cyclopropanamine Scaffold Offers a Distinct Chemotype for CYP11B2 Inhibition

Unlike most CYP11B2 inhibitors, which contain imidazole or pyridine heterocycles (e.g., osilodrostat, fadrozole), N-(1,3-benzodioxol-5-ylmethyl)cyclopropanamine presents a benzodioxole core connected to a cyclopropanamine via a methylene linker [1]. This scaffold diverges from the typical nitrogen-containing heteroaromatic motif and may engage the enzyme's active site through different binding interactions, as suggested by its inclusion in a patent series alongside diverse benzodioxole derivatives [2].

scaffold chemotype medicinal chemistry SAR

Commercial Availability at ≥95% Purity from Multiple Vendors Ensures Research Reproducibility

N-(1,3-benzodioxol-5-ylmethyl)cyclopropanamine is commercially supplied by multiple reputable vendors (e.g., AKSci, Leyan, MolCore) with a minimum purity specification of 95% . This contrasts with many novel CYP11B2 inhibitors that are not commercially available or require custom synthesis, potentially delaying research timelines.

commercial availability purity procurement vendor

Validated Application Scenarios for N-(1,3-benzodioxol-5-ylmethyl)cyclopropanamine Based on Quantitative Evidence


Tool Compound for CYP11B2 Partial Inhibition Studies

With an IC50 of 911 nM against CYP11B2, this compound is suited for experiments requiring moderate enzyme inhibition rather than complete blockade. It can be used to investigate the effects of partial aldosterone synthase suppression on cellular steroidogenesis without the confounding influence of high-affinity inhibitors [1].

Scaffold for Medicinal Chemistry Optimization

The benzodioxole-cyclopropanamine core provides a distinct chemotype for CYP11B2 inhibitor development. Its moderate LogP of 2.06 and low molecular weight (191 g/mol) offer an attractive starting point for structure-activity relationship studies aimed at improving potency and selectivity [2][3].

Analytical Reference Standard for Method Development

The compound's commercial availability at ≥95% purity from multiple vendors makes it a reliable reference standard for HPLC, LC-MS, or other analytical methods used to quantify CYP11B2 inhibitors in biological matrices. Its well-defined physicochemical properties (LogP 2.06, PSA 30.49) aid in method optimization .

Chemical Probe for Investigating Benzodioxole Structure-Activity Relationships

As a benzodioxole-containing compound with documented CYP11B2 inhibition, it can serve as a probe to explore the contribution of the benzodioxole moiety to enzyme binding. This is particularly relevant given the diverse biological activities reported for benzodioxole derivatives [4].

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